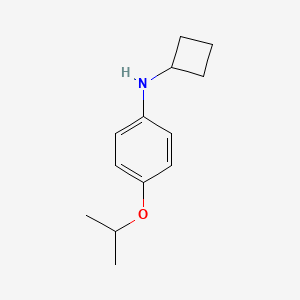

N-Cyclobutyl-4-isopropoxyaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

N-cyclobutyl-4-propan-2-yloxyaniline |

InChI |

InChI=1S/C13H19NO/c1-10(2)15-13-8-6-12(7-9-13)14-11-4-3-5-11/h6-11,14H,3-5H2,1-2H3 |

InChI Key |

ZQYHHPJZRHKABA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)NC2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Cyclobutyl 4 Isopropoxyaniline

Established Synthetic Routes to N-Cyclobutyl-4-isopropoxyaniline

The construction of the this compound scaffold is primarily achieved through two well-established chemical transformations: reductive amination and transition metal-catalyzed coupling reactions.

Reductive Amination Approaches for this compound Synthesis

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds. youtube.comyoutube.com This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, this typically involves the reaction of 4-isopropoxyaniline (B1293747) with cyclobutanone (B123998).

The initial step is the formation of an iminium ion intermediate from the reaction of 4-isopropoxyaniline and cyclobutanone. youtube.com This is followed by reduction of the iminium ion to yield the final this compound product. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the protonated imine in the presence of the starting ketone. masterorganicchemistry.com The general reaction is often carried out in a slightly acidic medium to facilitate imine formation. youtube.com

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Formula | Key Features |

| Sodium Borohydride | NaBH₄ | A versatile and cost-effective reducing agent, though less selective than others. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over ketones, but introduces cyanide waste. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN, also showing good selectivity. masterorganicchemistry.com |

Coupling Reactions and Precursor Synthesis for this compound

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative for the synthesis of N-aryl amines. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples of such reactions that can be applied to the synthesis of this compound. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. wikipedia.orgacsgcipr.org In the context of synthesizing this compound, this would involve the coupling of cyclobutylamine (B51885) with an appropriately substituted aryl precursor, such as 1-halo-4-isopropoxybenzene (where halo can be I, Br, or Cl). The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.org The choice of ligand is crucial for the efficiency of the reaction and can range from simple phosphines to more complex biarylphosphine ligands. rsc.org

The Ullmann condensation is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications have made it a more viable method. wikipedia.orgnih.gov The synthesis of this compound via an Ullmann-type reaction would involve the coupling of cyclobutylamine with 1-halo-4-isopropoxybenzene in the presence of a copper catalyst and a base, often at elevated temperatures. wikipedia.org

Table 2: Comparison of Coupling Reactions for C-N Bond Formation

| Reaction | Catalyst | Typical Conditions | Advantages | Disadvantages |

| Buchwald-Hartwig Amination | Palladium | Mild to moderate temperatures, requires a phosphine ligand and a base. wikipedia.orgrsc.org | High functional group tolerance, broad substrate scope. wikipedia.org | Cost of palladium and ligands. acsgcipr.org |

| Ullmann Condensation | Copper | Often requires high temperatures, though milder conditions are being developed. wikipedia.org | Lower cost of copper catalyst. organic-chemistry.org | Traditionally harsh conditions, can have limited substrate scope. wikipedia.org |

Development of Novel and Optimized Synthetic Strategies for this compound

Ongoing research focuses on developing more efficient, sustainable, and versatile methods for the synthesis of this compound and its analogs.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates and other fine chemicals. In the context of this compound synthesis, this could involve the use of more environmentally benign solvents, the development of catalyst systems with lower environmental impact, and the optimization of reaction conditions to reduce energy consumption and waste generation. acsgcipr.org For instance, research into replacing palladium with more abundant and less toxic base metals like nickel or copper for Buchwald-Hartwig-type reactions is an active area. acsgcipr.org Additionally, exploring solvent-free reaction conditions or the use of recyclable catalysts could significantly improve the green credentials of the synthesis.

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is achiral, the introduction of stereocenters into the cyclobutyl ring or the aniline (B41778) backbone would lead to chiral analogs with potentially unique biological activities. The development of stereoselective synthetic methods to access these chiral molecules is a key area of research. This could involve the use of chiral catalysts in coupling reactions or the employment of chiral starting materials in reductive amination protocols. Asymmetric reductive amination, for example, could be achieved using a chiral reducing agent or a chiral auxiliary to control the stereochemical outcome of the reaction.

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses several sites that can be chemically modified to generate a library of derivatives. The aromatic ring is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the ortho and meta positions relative to the isopropoxy group. The secondary amine provides a handle for further N-alkylation or acylation, leading to the formation of tertiary amines or amides, respectively. These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds in various applications.

Modification of the Aniline Moiety

The secondary amine of this compound is a key site for chemical modification. Like other secondary anilines, it can undergo a variety of reactions, including acylation, alkylation, and reactions that leverage its influence on the aromatic ring.

Acylation: The nitrogen atom can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. This reaction converts the amine into an amide. For example, reaction with acetyl chloride would yield N-acetyl-N-cyclobutyl-4-isopropoxyaniline. This transformation is often used to protect the amino group during other synthetic steps. wikipedia.org

Alkylation: Further alkylation of the secondary amine to a tertiary amine is also a feasible transformation. rsc.org This typically requires a strong base to deprotonate the amine, followed by reaction with an alkyl halide. The choice of alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl groups.

Diazotization: While primary anilines react with nitrous acid to form stable diazonium salts, secondary anilines like this compound react to form N-nitrosoamines. wikipedia.org This reaction proceeds by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium.

Influence on Aromatic Ring Substitution: The N-cyclobutylamino group is an activating group and directs electrophilic aromatic substitution to the ortho and para positions. wikipedia.orglibretexts.org Since the para position is already occupied by the isopropoxy group, electrophilic substitution will primarily occur at the positions ortho to the amine. For instance, bromination of this compound would be expected to yield 2-bromo-N-cyclobutyl-4-isopropoxyaniline. However, the high reactivity of the substituted aniline may lead to multiple substitutions. wikipedia.org To control this, the activating effect of the amino group can be tempered by first converting it to an amide, as mentioned in the acylation section. wikipedia.org

Table 1: Representative Reactions of the Aniline Moiety

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acetyl chloride, Pyridine | N-acyl aniline |

| Alkylation | Methyl iodide, NaH | N-alkyl-N-cyclobutyl aniline |

| Nitrosation | NaNO₂, HCl | N-nitrosoamine |

| Bromination | Br₂, FeBr₃ | Ortho-bromo substituted aniline |

Manipulation of the Cyclobutyl and Isopropoxy Groups

The cyclobutyl and isopropoxy substituents also offer avenues for chemical modification, although these transformations may require more specific and sometimes forcing conditions.

Manipulation of the Isopropoxy Group: The isopropoxy group is an ether linkage. Cleavage of this ether to the corresponding phenol (B47542) can be achieved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction would convert this compound into N-cyclobutyl-4-aminophenol.

Manipulation of the Cyclobutyl Group: The cyclobutyl group is generally stable. However, under certain catalytic conditions, such as hydrogenation at high pressure and temperature with a nickel catalyst, the cyclobutane (B1203170) ring can undergo ring-opening to form a butyl group. youtube.comslideshare.net Such reactions are characteristic of cycloalkanes, which can behave similarly to alkenes under specific conditions. youtube.comslideshare.net It is also conceivable that under certain oxidative conditions, reactions could occur at the C-H bonds of the cyclobutyl ring, though this would likely be unselective without a directing group.

Table 2: Transformations of the Cyclobutyl and Isopropoxy Groups

| Group | Reaction Type | Reagent(s) | Product Type |

| Isopropoxy | Ether Cleavage | HBr or BBr₃ | Phenol |

| Cyclobutyl | Ring Opening | H₂, Ni catalyst, high T/P | N-butyl aniline derivative |

Preparation of Labeled this compound for Research Applications

Isotopically labeled compounds are invaluable tools in research, particularly for mechanistic studies and metabolic profiling. This compound can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The synthesis of labeled this compound would involve the use of a labeled precursor at the appropriate stage of the synthesis.

Deuterium Labeling: Deuterium atoms can be incorporated into the aromatic ring through electrophilic substitution using deuterated acid (e.g., D₂SO₄). rutgers.edu Alternatively, the cyclobutyl or isopropoxy groups could be labeled by starting with deuterated cyclobutanone or isopropanol, respectively, in the synthetic sequence.

Carbon-13 Labeling: ¹³C-labeling can be achieved by using a starting material that contains a ¹³C atom at a specific position. For example, ¹³C-labeled aniline or ¹³C-labeled cyclobutanone could be used in the initial synthetic steps.

Nitrogen-15 Labeling: To introduce a ¹⁵N atom, ¹⁵N-labeled aniline would be a suitable starting material for the synthesis.

The choice of labeling strategy depends on the specific research application and the position of the label required to track the molecule or its fragments.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound can be approached through several experimental and computational methods.

Kinetic Studies: By measuring the rate of reaction under different conditions (e.g., varying reactant concentrations, temperature), kinetic data can be obtained. This information helps to determine the rate law of the reaction, providing insights into the molecularity of the rate-determining step. For example, in an electrophilic aromatic substitution reaction, kinetic studies can help to elucidate the role of the activating groups.

Isotope Effects: The use of isotopically labeled this compound can reveal details about bond-breaking and bond-forming steps in the reaction mechanism. A kinetic isotope effect (KIE), observed as a change in reaction rate upon isotopic substitution, can indicate whether a C-H (or N-H, etc.) bond is broken in the rate-determining step.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways. nih.gov These calculations can provide the geometries and energies of reactants, transition states, and intermediates, offering a detailed picture of the reaction coordinate. For instance, the stability of carbocation intermediates in potential reactions of the cyclobutyl group could be assessed computationally. acs.org

Intermediate Trapping: In some reactions, it may be possible to "trap" a transient intermediate by adding a reagent that reacts specifically with it. This provides direct evidence for the existence of that intermediate. For example, in reactions that might proceed through a benzyne (B1209423) intermediate, a diene could be added to trap the benzyne via a Diels-Alder reaction.

Through these investigative methods, a comprehensive understanding of the chemical behavior of this compound can be developed.

Advanced Spectroscopic and Structural Elucidation of N Cyclobutyl 4 Isopropoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Cyclobutyl-4-isopropoxyaniline Structural Characterization

Elucidation of Connectivity and Stereochemistry

A comprehensive analysis using techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be required to definitively establish the connectivity between protons and carbons. Such experimental data is not currently published for this compound.

Conformational Analysis using 2D NMR Techniques

Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are essential for determining the through-space proximity of atoms and thus the preferred conformation of the cyclobutyl and isopropoxy groups relative to the aniline (B41778) ring. This level of conformational analysis for this compound has not been reported in scientific literature.

High-Resolution Mass Spectrometry (HRMS) for this compound Formula Confirmation

While the exact mass can be calculated based on the molecular formula, published HRMS data confirming this with high precision for this compound is not available in research articles.

Fragmentation Pathway Analysis of this compound

A detailed study of the molecule's fragmentation pattern under mass spectrometry (e.g., using MS/MS analysis) is necessary to understand how the molecule breaks apart. This analysis, which would identify characteristic fragment ions and elucidate the underlying fragmentation mechanisms, has not been documented.

Vibrational Spectroscopy (IR and Raman) for this compound Functional Group Identification

No published papers present and assign the experimental Infrared (IR) or Raman spectra for this compound. Such data would be crucial for identifying the characteristic vibrational modes of its functional groups, including the N-H bond, the aromatic C-N and C-O stretches, the alkyl C-H bonds of the cyclobutyl and isopropoxy groups, and the vibrations of the benzene (B151609) ring.

X-ray Crystallography for Solid-State Structure Determination of this compound and Its Derivatives

The definitive, three-dimensional solid-state structure of this compound or any of its derivatives has not been determined via single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions, but no such crystallographic data has been deposited in structural databases or published in the literature.

Despite a comprehensive search for scientific literature, detailed spectroscopic and structural elucidation data for the chemical compound this compound is not publicly available. No research findings concerning its advanced spectroscopic analysis or chiroptical spectroscopy for absolute configuration assignment could be located in the public domain.

The molecular formula for this compound is C₁₃H₁₉NO, and its molecular weight is 205.30 g/mol . However, beyond these basic identifiers, the specific data required to populate the requested article sections on advanced spectroscopic and structural elucidation is absent from the available scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline due to the lack of published research on this specific compound.

Computational and Theoretical Investigations of N Cyclobutyl 4 Isopropoxyaniline

Quantum Chemical Calculations of N-Cyclobutyl-4-isopropoxyaniline

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key characteristics.

A primary focus of quantum chemical calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are crucial indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov A smaller HOMO-LUMO gap generally suggests a molecule is more reactive. For substituted anilines, these values are known to be influenced by the nature of the substituents on the aromatic ring and the nitrogen atom. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published experimental or computational results for this specific molecule. It is generated based on typical values for similar aniline (B41778) derivatives.)

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -5.0 |

| LUMO Energy | 1.0 to 1.5 |

| HOMO-LUMO Gap | 6.0 to 7.0 |

Computational methods can predict various spectroscopic properties, which can be invaluable for identifying and characterizing a compound.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predictions are based on the calculated magnetic shielding around each nucleus and are compared with experimental spectra for structure verification.

IR (Infrared): IR spectra can be simulated by calculating the vibrational frequencies of the molecule's chemical bonds. Each peak in the theoretical spectrum corresponds to a specific vibrational mode (e.g., C-H stretching, N-H bending), providing a "fingerprint" of the molecule.

UV-Vis (Ultraviolet-Visible): Predictions of UV-Vis spectra are achieved by calculating the electronic transition energies, which correspond to the absorption of light that excites electrons from lower to higher energy orbitals.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes only.)

| Spectrum | Key Predicted Signals |

| ¹³C NMR | Aromatic C-O (~150-160 ppm), Aromatic C-N (~140-150 ppm), Other Aromatic C (~110-130 ppm), Aliphatic C-O (~65-75 ppm), Aliphatic C-N (~45-55 ppm), Other Aliphatic C (~15-35 ppm) |

| ¹H NMR | Aromatic H (~6.5-7.5 ppm), N-H (~3.5-4.5 ppm), O-CH (~4.0-5.0 ppm), N-CH (~3.0-4.0 ppm), Other Aliphatic H (~1.0-2.5 ppm) |

| IR | N-H stretch (~3350-3450 cm⁻¹), C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-2950 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹) |

| UV-Vis | λmax ~240 nm, ~300 nm |

This compound has several rotatable bonds, leading to various possible three-dimensional arrangements, or conformations. Computational studies can map the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with its environment.

Molecular Dynamics (MD) Simulations of this compound

While quantum calculations examine a static molecule, MD simulations model the physical movements of atoms and molecules over time. This provides insights into the dynamic nature of the compound.

The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can place the this compound molecule in a "box" of solvent molecules (e.g., water, ethanol) to observe how it moves and interacts. These simulations can reveal information about its solubility, diffusion, and how the solvent affects its conformational preferences.

If this compound were being investigated for potential biological activity, MD simulations would be critical. By simulating the molecule in the presence of a biological target, such as a protein's binding site, researchers could study the stability of their interaction. The simulation would track the formation and breaking of intermolecular forces like hydrogen bonds and hydrophobic interactions over time, providing a dynamic view of the binding process that is not possible with static models alone.

Molecular Docking and Ligand-Based Design Studies for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. If a set of molecules with known activity towards a specific target is available, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for bioactivity. For this compound, a ligand-based approach could be used to compare its structural features with those of known active compounds, helping to predict its potential biological activity.

Hypothetical Molecular Docking Results:

A simulated docking of this compound into a hypothetical enzyme active site might yield the following data:

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Affinity (kcal/mol) | -8.5 | TYR234, LEU345, VAL378 |

| Hydrogen Bonds | 1 | ASN347 |

| Hydrophobic Interactions | 5 | LEU230, ALA232, ILE376, PHE450, TRP452 |

These hypothetical results would suggest a strong and specific interaction with the target, warranting further experimental validation.

Computational Elucidation of Reaction Mechanisms and Transition States in this compound Synthesis

The synthesis of this compound likely involves the N-alkylation of 4-isopropoxyaniline (B1293747) with a cyclobutyl halide or a related electrophile. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such reactions.

Theoretical calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and, crucially, the transition states. researchgate.net The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics. wikipedia.org For the synthesis of this compound, computational studies could compare different possible pathways, for instance, a direct SN2 reaction versus a more complex mechanism involving intermediates.

Studies on the N-alkylation of anilines have utilized computational methods to investigate the reaction mechanism, often in the context of catalysis. researchgate.net These studies can determine the activation energies for each step of the reaction, providing a deeper understanding of the factors that control the reaction rate and selectivity.

Illustrative Data for a Hypothetical Transition State Calculation:

For the N-alkylation of 4-isopropoxyaniline with cyclobutyl bromide, a DFT study might provide the following energetic details:

| Species | Relative Energy (kcal/mol) |

| Reactants (4-isopropoxyaniline + cyclobutyl bromide) | 0.0 |

| Transition State | +25.3 |

| Products (this compound + HBr) | -10.8 |

Biological Activity and Mechanistic Insights in Vitro and in Vivo Non Clinical of N Cyclobutyl 4 Isopropoxyaniline

Identification of Molecular Targets and Receptor Binding Profiles of N-Cyclobutyl-4-isopropoxyaniline (In Vitro)

Currently, there is a lack of published data specifically identifying the molecular targets and characterizing the receptor binding profile of this compound.

Enzyme Assays and Inhibition Kinetics

Information regarding the inhibitory or activating effects of this compound on specific enzymes is not available in the public domain. Consequently, data on its inhibition kinetics, such as IC50 or Ki values, are absent.

Receptor Agonist/Antagonist Activities

There are no available studies that have determined the agonist or antagonist activities of this compound at any known receptor.

Cellular Assays and Phenotypic Screening of this compound (In Vitro)

Detailed reports on the effects of this compound in cellular assays and phenotypic screens have not been publicly disclosed.

Modulation of Cellular Pathways and Gene Expression

There is no available information describing the modulation of specific cellular pathways or alterations in gene expression profiles following treatment with this compound.

Preclinical In Vivo Efficacy Studies of this compound in Animal Models

No preclinical in vivo efficacy studies for this compound in any animal models have been reported in the accessible scientific literature.

Pharmacodynamic (PD) Biomarker Assessment

No studies detailing the assessment of pharmacodynamic biomarkers for this compound were found.

Proof-of-Concept Studies in Disease Models (e.g., infection, neurological models, excluding human clinical outcomes)

No proof-of-concept studies for this compound in any non-clinical disease models have been identified in the public domain.

Elucidation of Mechanism of Action for this compound at the Molecular and Cellular Levels

There is no available research that elucidates the molecular or cellular mechanism of action for this compound.

Metabolic Stability and Biotransformation of this compound (In Vitro/Animal Tissue)

No data on the metabolic stability or biotransformation of this compound in in vitro assays or animal tissues could be located.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclobutyl 4 Isopropoxyaniline Analogues

Rational Design and Synthesis of N-Cyclobutyl-4-isopropoxyaniline Derivatives for SAR Exploration

The initial step in exploring the therapeutic potential of a lead compound like this compound would involve the rational design and synthesis of a library of its derivatives. This process is guided by the principles of medicinal chemistry, where systematic modifications are made to the core structure to understand how these changes influence its biological activity. For this compound, this would entail modifications at three primary positions: the N-cyclobutyl group, the isopropoxy group, and the aniline (B41778) ring.

For instance, the cyclobutyl group could be replaced with other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or acyclic alkyl chains to probe the steric and conformational requirements of the binding pocket. The isopropoxy group could be varied in terms of its size and lipophilicity (e.g., methoxy, ethoxy, benzyloxy) to optimize interactions with the target protein. Furthermore, the aniline ring could be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the molecule. The synthesis of these derivatives would likely involve standard organic chemistry reactions such as N-alkylation of 4-isopropoxyaniline (B1293747) or Buchwald-Hartwig amination of a suitably substituted aryl halide.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Once a series of this compound analogues have been synthesized and their biological activities determined, Quantitative Structure-Activity Relationship (QSAR) modeling would be employed to establish a mathematical correlation between the chemical structure and biological activity.

Descriptor Selection and Statistical Model Development

In a hypothetical QSAR study of this compound analogues, a range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including steric (e.g., molecular volume, surface area), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) properties. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to develop a QSAR model that relates these descriptors to the observed biological activity.

Predictive Models for Biological Activity

A validated QSAR model could then be used to predict the biological activity of novel, unsynthesized analogues of this compound. This predictive capability is a cornerstone of modern drug discovery, as it allows for the prioritization of synthetic targets and the in silico screening of large virtual libraries, thereby saving significant time and resources.

Pharmacophore Modeling and Virtual Screening Based on the this compound Core

Pharmacophore modeling is another computational technique that would be instrumental in the exploration of this compound analogues. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. This model could be developed based on the structure of a known active analogue or a set of diverse active compounds. Once established, the pharmacophore model can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features and are therefore likely to exhibit the same biological activity.

Impact of Stereochemistry on the Biological Activity of this compound Enantiomers/Diastereomers

While this compound itself is achiral, the introduction of stereocenters in its derivatives could have a profound impact on their biological activity. For example, if the cyclobutyl group were to be substituted, it could create chiral centers, leading to the existence of enantiomers or diastereomers. It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact preferentially with one stereoisomer over another. Therefore, the synthesis and biological evaluation of individual stereoisomers of any chiral this compound derivative would be a critical step in a comprehensive drug discovery program.

Advanced Analytical Methodologies for N Cyclobutyl 4 Isopropoxyaniline Detection and Quantification

Chromatographic Techniques for N-Cyclobutyl-4-isopropoxyaniline Analysis

Chromatographic techniques are fundamental for the separation and analysis of this compound from various matrices. These methods are crucial for ensuring the purity, stability, and quality of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is essential for the routine analysis of this compound. A reversed-phase HPLC method is often the approach of choice for aniline (B41778) derivatives due to its efficiency in separating non-polar to moderately polar compounds.

A typical HPLC method for this compound would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with differing polarities. nih.gov

Detection is commonly achieved using a UV detector, as the aniline functional group and the aromatic ring in this compound absorb UV light. The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance of the analyte.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 245 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of HPLC conditions.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like this compound, direct GC analysis may be possible, but derivatization is often employed to improve its volatility and chromatographic behavior. youtube.com Silylation, for instance, can be used to replace the active hydrogen on the amine group with a trimethylsilyl (B98337) (TMS) group, making the molecule more suitable for GC analysis.

When coupled with a mass spectrometer (MS), GC provides a potent tool for both quantification and structural elucidation. The GC separates the components of a mixture, and the MS provides mass spectral data that can be used to identify the compound based on its fragmentation pattern. plos.org The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the cyclobutyl and isopropoxy groups. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound is a chiral molecule, the separation of its enantiomers may be necessary, particularly in pharmaceutical contexts where one enantiomer may have different pharmacological activity than the other. Chiral chromatography is the most common method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The choice of the CSP is critical and is often determined empirically. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.net Both normal-phase and reversed-phase modes can be employed for chiral separations.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for this compound in Complex Matrices

For the analysis of this compound in complex matrices such as biological fluids or environmental samples, the selectivity and sensitivity of standalone chromatographic techniques may be insufficient. Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable in these scenarios.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for quantifying low levels of compounds in complex mixtures. nih.gov The first mass spectrometer (MS1) is used to select the parent ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) is used to detect one or more specific fragment ions. This multiple reaction monitoring (MRM) approach provides excellent selectivity and reduces matrix interference. nih.gov

Similarly, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can be used for enhanced selectivity and sensitivity in the analysis of volatile compounds in complex matrices.

Development and Validation of Bioanalytical Methods for this compound in Preclinical Biological Samples

The development and validation of bioanalytical methods are crucial for preclinical pharmacokinetic and toxicokinetic studies. These methods are used to quantify the concentration of this compound and its potential metabolites in biological matrices like plasma, urine, and tissue homogenates. nih.gov

The validation of a bioanalytical method is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA). fda.gov Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. youtube.com

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of matrix components on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Table 2: Representative Bioanalytical Method Validation Parameters for this compound in Human Plasma

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Intra-day and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day and Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Matrix Effect (%CV) | ≤ 15% |

| Recovery (%CV) | Consistent and reproducible |

| Stability (various conditions) | Within ±15% of nominal concentration |

This table outlines typical acceptance criteria for a validated bioanalytical method as per regulatory guidelines.

Purity Profiling and Impurity Characterization of Synthetic this compound Samples

Impurity profiling is a critical aspect of pharmaceutical development and quality control. It involves the identification and quantification of impurities in a drug substance. pharmatutor.org The synthesis of this compound can result in various impurities, including starting materials, by-products, and degradation products. medwinpublishers.com

Potential impurities could arise from the starting materials, such as p-isopropoxyaniline and cyclobutanone (B123998), or from side reactions during the N-alkylation process. rsc.org For example, over-alkylation could lead to the formation of a tertiary amine.

A combination of analytical techniques is often used for impurity profiling. HPLC with a photodiode array (PDA) detector can be used to detect and quantify impurities. For the structural elucidation of unknown impurities, techniques like LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. nih.gov

Future Perspectives and Emerging Research Avenues for N Cyclobutyl 4 Isopropoxyaniline

Role of N-Cyclobutyl-4-isopropoxyaniline as a Chemical Probe or Lead Compound in Academic Discovery8.2. Integration of Artificial Intelligence and Machine Learning in this compound Research8.3. Green and Sustainable Synthetic Approaches for this compound on a Larger Scale8.4. Challenges and Opportunities in the Academic Research Landscape for this compound-like Compounds

It is possible that research on this compound exists but has not been published in publicly accessible literature, or it may be a novel compound that has not yet been the subject of academic investigation.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.